

JNJ-47965567: A Technical Guide to its Role in Inflammasome Activation

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This in-depth technical guide explores the mechanism of action of JNJ-47965567, a potent and selective P2X7 receptor antagonist, and its impact on inflammasome activation. The document provides a comprehensive overview of its pharmacological properties, detailed experimental protocols for its evaluation, and visual representations of the key signaling pathways and experimental workflows.

Core Concept: P2X7 Receptor and NLRP3 Inflammasome Activation

The purinergic P2X7 receptor (P2X7R) is a ligand-gated ion channel that plays a crucial role in the central nervous system and is implicated in various neurological and inflammatory conditions.[1] Activation of the P2X7R by extracellular ATP, often released from damaged cells, triggers the assembly of the NLRP3 inflammasome complex in immune cells like microglia.[2] This multi-protein platform is a critical component of the innate immune system.

The canonical activation of the NLRP3 inflammasome is a two-step process.[3] The "priming" step, often initiated by signals like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin- 1β (pro-IL- 1β) expression. The second "activation" step, triggered by stimuli such as ATP, leads to the assembly of the inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the autocatalytic activation of caspase-1, which then cleaves pro-IL- 1β and pro-IL- 1β into their mature, pro-



inflammatory forms, leading to their release. This process can also induce a form of inflammatory cell death known as pyroptosis.

JNJ-47965567 acts as a non-competitive antagonist of the P2X7 receptor, thereby inhibiting the ATP-induced signaling cascade that leads to NLRP3 inflammasome activation and the subsequent release of inflammatory cytokines like IL-1β.

Quantitative Data: Potency and Efficacy of JNJ-47965567

The inhibitory activity of JNJ-47965567 has been characterized in various in vitro and in vivo systems. The following tables summarize the key quantitative data on its potency and efficacy.

Table 1: In Vitro Inhibitory Activity of JNJ-47965567 on IL-1β Release

Cell Type/System	Species	Measured Endpoint	pIC50 / IC50	Reference
Whole Blood	Human	IL-1β release	6.7 ± 0.07 (pIC50)	_
Monocytes	Human	IL-1β release	7.5 ± 0.07 (pIC50)	
Microglia	Rat	IL-1β release	7.1 ± 0.1 (pIC50)	-
J774 Macrophages	Murine	ATP-induced ethidium+ uptake	54 ± 24 nM (IC50)	

Table 2: In Vitro Potency of JNJ-47965567 on P2X7 Receptors



Receptor	Species	Measured Endpoint	pIC50	Reference
P2X7	Human	Antagonist Activity	8.3	
P2X7	Mouse	Antagonist Activity	7.5	_
P2X7	Rat	Antagonist Activity	7.2	_

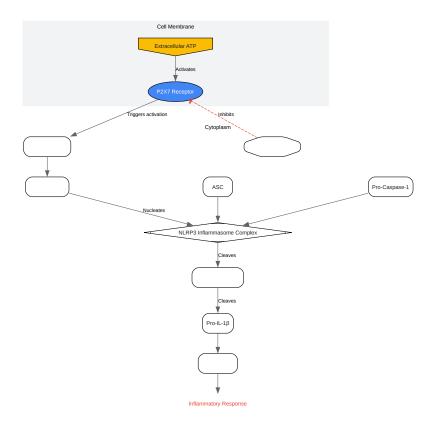
Table 3: In Vivo Efficacy of JNJ-47965567

Animal Model	Species	Dose	Effect	Reference
Amphetamine- induced hyperactivity	Rat	30 mg⋅kg ⁻¹	Attenuated hyperactivity	
Neuropathic pain	Rat	30 mg⋅kg ⁻¹	Modest, significant efficacy	_
SOD1G93A (ALS model)	Mouse	30 mg/kg (thrice weekly from onset)	No impact on disease progression	_
SOD1G93A (ALS model)	Mouse	30 mg/kg (four times per week from pre-onset)	Delayed disease onset and improved motor coordination in females	-

Signaling Pathways and Experimental Workflows

To visually represent the biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

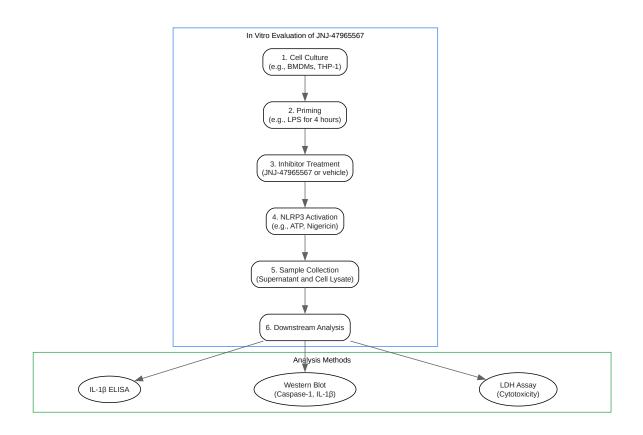




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Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory point of JNJ-47965567.





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References

- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic administration of P2X7 receptor antagonist JNJ-47965567 delays disease onset and progression, and improves motor performance in ALS SOD1G93A female mice PMC [pmc.ncbi.nlm.nih.gov]



- 3. Cellular Models and Assays to Study NLRP3 Inflammasome Biology PMC [pmc.ncbi.nlm.nih.gov]
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